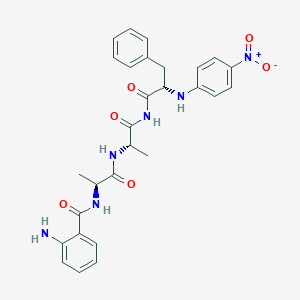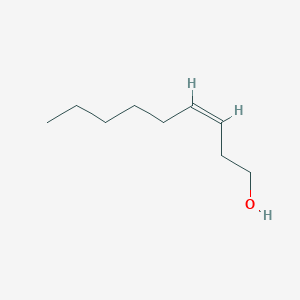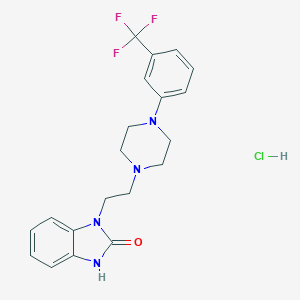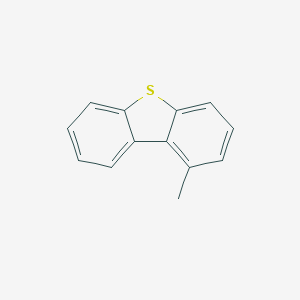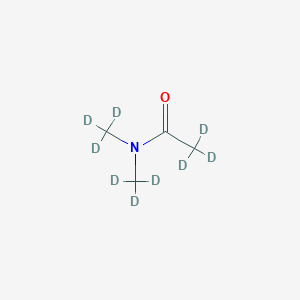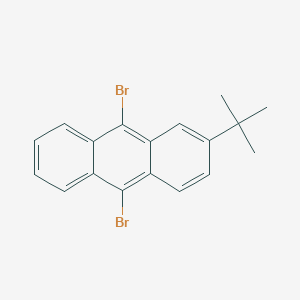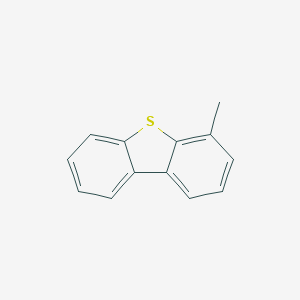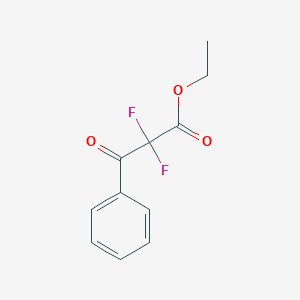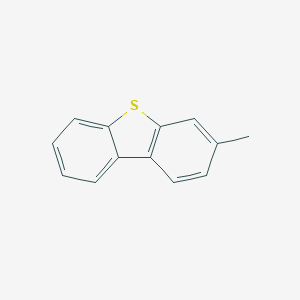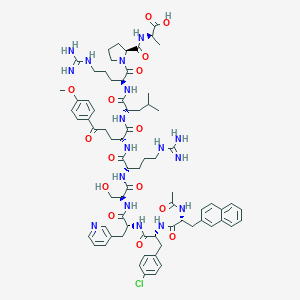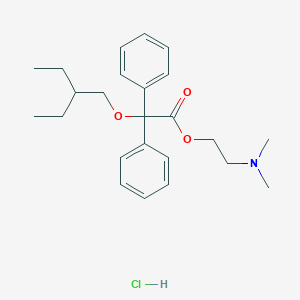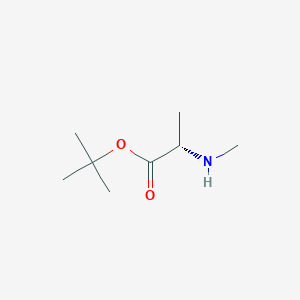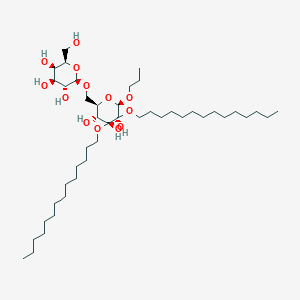
3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol is a glycolipid that has gained attention in recent years due to its potential applications in various scientific research fields. This molecule is also known as sulfoquinovosyldiacylglycerol (SQDG) and is found in various photosynthetic organisms, including plants, algae, and cyanobacteria.
作用機序
The mechanism of action of 3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol is not fully understood. However, it has been proposed that this molecule can interact with various proteins and enzymes, including those involved in lipid metabolism, signal transduction, and cellular membrane function. It can also modulate the activity of transcription factors and cytokines, leading to changes in gene expression and cellular responses.
生化学的および生理学的効果
3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol has been shown to have various biochemical and physiological effects. It can inhibit lipid peroxidation and oxidative stress, which are involved in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. It can also modulate the activity of immune cells, leading to enhanced immune responses and protection against pathogens. Additionally, this molecule can affect the fluidity and permeability of cellular membranes, leading to changes in cellular functions.
実験室実験の利点と制限
The advantages of using 3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol in lab experiments include its availability, stability, and reproducibility. This molecule can be easily synthesized or extracted from natural sources, and it is stable under various experimental conditions. However, the limitations of using this molecule include its hydrophobic nature, which can affect its solubility and bioavailability. Additionally, the potential toxicity and side effects of this molecule need to be carefully evaluated in preclinical studies.
将来の方向性
There are various future directions for the research on 3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol. These include the identification of its molecular targets and signaling pathways, the evaluation of its efficacy and safety in animal models and clinical trials, and the development of novel derivatives and formulations with improved properties. Additionally, the potential applications of this molecule in various fields, including agriculture, food science, and environmental science, need to be explored.
合成法
The synthesis of 3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol involves the extraction of SQDG from natural sources or chemical synthesis. The chemical synthesis involves the reaction of tetradecyl alcohol with glycerol and sulfoquinovose, which is then followed by the removal of the protecting groups to obtain the final product.
科学的研究の応用
3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol has potential applications in various scientific research fields, including biochemistry, biophysics, and pharmacology. This molecule has been shown to have antioxidant, anti-inflammatory, and anti-tumor properties in vitro and in vivo studies. It has also been found to have immunomodulatory effects and can enhance the immune response against pathogens.
特性
CAS番号 |
118203-77-3 |
|---|---|
製品名 |
3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol |
分子式 |
C43H84O13 |
分子量 |
809.1 g/mol |
IUPAC名 |
(2R,3R,4R,5R,6R)-2-propoxy-3,4-di(tetradecoxy)-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C43H84O13/c1-4-7-9-11-13-15-17-19-21-23-25-27-30-53-42(49)39(48)35(33-52-40-38(47)37(46)36(45)34(32-44)55-40)56-41(51-29-6-3)43(42,50)54-31-28-26-24-22-20-18-16-14-12-10-8-5-2/h34-41,44-50H,4-33H2,1-3H3/t34-,35-,36+,37+,38-,39-,40-,41-,42-,43-/m1/s1 |
InChIキー |
NWFDRMQWJXDMEE-GUDCTRTJSA-N |
異性体SMILES |
CCCCCCCCCCCCCCO[C@@]1([C@@H]([C@H](O[C@H]([C@@]1(O)OCCCCCCCCCCCCCC)OCCC)CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O |
SMILES |
CCCCCCCCCCCCCCOC1(C(C(OC(C1(O)OCCCCCCCCCCCCCC)OCCC)COC2C(C(C(C(O2)CO)O)O)O)O)O |
正規SMILES |
CCCCCCCCCCCCCCOC1(C(C(OC(C1(O)OCCCCCCCCCCCCCC)OCCC)COC2C(C(C(C(O2)CO)O)O)O)O)O |
その他のCAS番号 |
118203-77-3 |
同義語 |
3-O-(4-O-galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol DTLL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



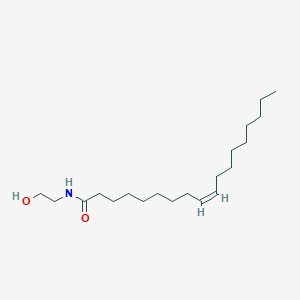
![N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide](/img/structure/B47802.png)
